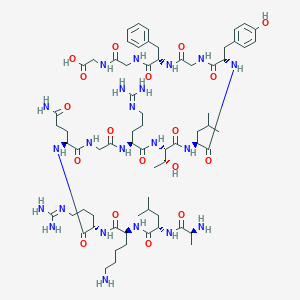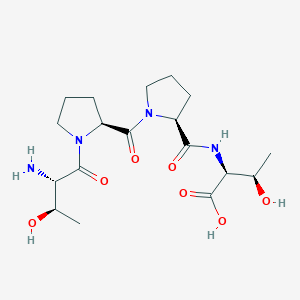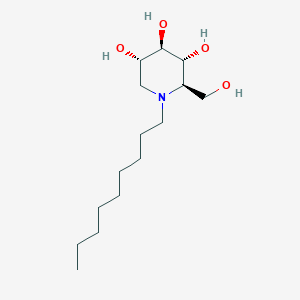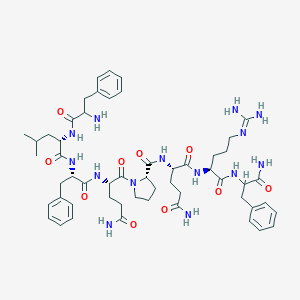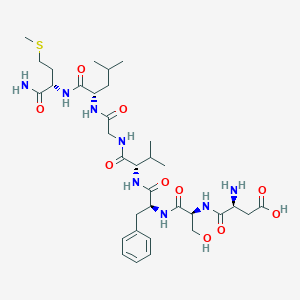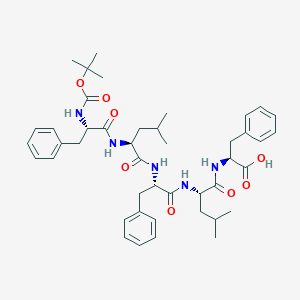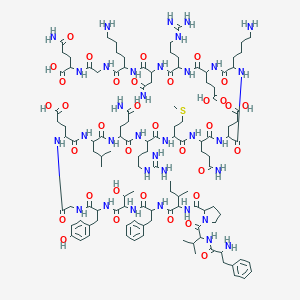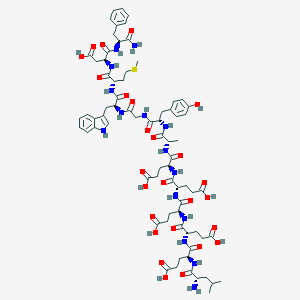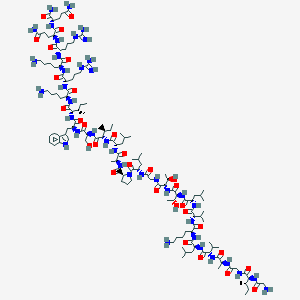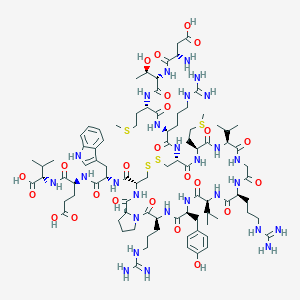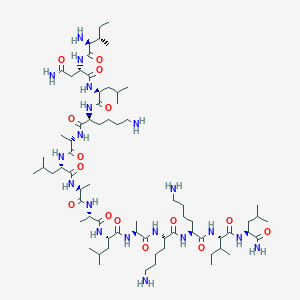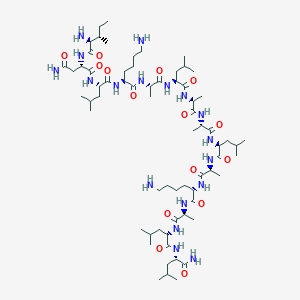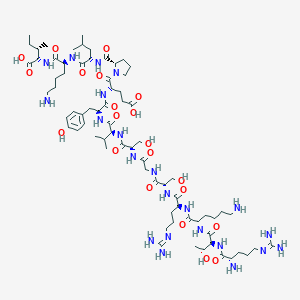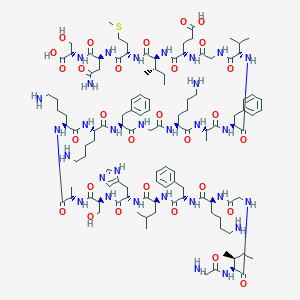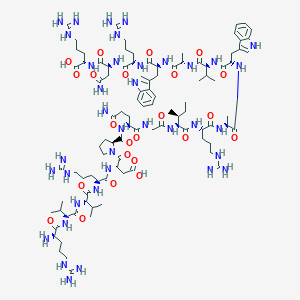
溶菌酶
描述
It is a glycoside hydrolase that catalyzes the hydrolysis of β(1→4) linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan, a major component of the bacterial cell wall . This hydrolysis compromises the integrity of bacterial cell walls, causing lysis of the bacteria . Lysozyme is abundant in secretions such as tears, saliva, human milk, and mucus .
科学研究应用
Lysozyme has a wide range of applications in scientific research:
作用机制
Target of Action
Lysozyme, also known as muramidase or N-acetylmuramoyl-hydrolase, primarily targets the peptidoglycan component of the bacterial cell wall . Peptidoglycan is a major structural component of the cell walls of bacteria, especially Gram-positive bacteria . The enzyme specifically hydrolyzes the (1→4)-β-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan .
Mode of Action
Lysozyme functions by hydrolyzing glycosidic bonds in peptidoglycans . It binds the peptidoglycan molecule in the prominent cleft between its two domains and attacks peptidoglycans . This hydrolysis compromises the integrity of bacterial cell walls, causing lysis of the bacteria .
Biochemical Pathways
The biochemical pathway of lysozyme involves the hydrolysis of (1→4)-β-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in a peptidoglycan and between N-acetyl-D-glucosamine residues in chitodextrins . This hydrolysis compromises the integrity of bacterial cell walls, causing lysis of the bacteria .
Pharmacokinetics
It is known that lysozyme is abundant in various secretions including tears, saliva, human milk, and mucus . It is also present in cytoplasmic granules of the macrophages and the polymorphonuclear neutrophils (PMNs) . Large amounts of lysozyme can be found in egg white .
Result of Action
The result of lysozyme’s action is the lysis of bacteria. By hydrolyzing the peptidoglycan component of the bacterial cell wall, lysozyme compromises the integrity of the cell wall, leading to bacterial cell death . This makes lysozyme an important part of the innate immune system .
Action Environment
The action of lysozyme can be influenced by various environmental factors. For instance, hen egg white lysozyme is thermally stable, with a melting point reaching up to 72 °C at pH 5.0 . Lysozyme in human milk loses activity very quickly at that temperature . Hen egg white lysozyme maintains its activity in a large range of pH (6–9) . The isoelectric point of human milk lysozyme is 10.5–11 . These factors can influence the action, efficacy, and stability of lysozyme.
生化分析
Biochemical Properties
Lysozyme hydrolyzes glycosidic bonds in peptidoglycans, which are major components of gram-positive bacterial cell walls. Specifically, it breaks the (1→4)-β-linkages between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG) residues. This hydrolysis compromises bacterial cell wall integrity, leading to bacterial lysis .
Cellular Effects
Lysozyme not only directly lyses bacteria but also modulates the host immune response. Its degradation of bacteria enhances the release of bacterial products, including peptidoglycan (PG), which activates pattern recognition receptors in host cells .
Molecular Mechanism
Lysozyme’s active site binds the peptidoglycan molecule, attacking the glycosidic bonds between NAM and the fourth carbon atom of NAG. It also interacts with chitin, although less effectively than true chitinases. The enzyme’s catalytic power arises from steric strain on the bound substrate and electrostatic stabilization of an oxo-carbenium intermediate .
Temporal Effects in Laboratory Settings
Lysozyme stability varies over time. In laboratory studies, consider its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo settings .
Dosage Effects in Animal Models
Describe how lysozyme’s effects vary with different dosages in animal models. Threshold effects and any toxic or adverse effects at high doses should be discussed .
Metabolic Pathways
Explore the metabolic pathways involving lysozyme. Consider enzymes or cofactors it interacts with, as well as effects on metabolic flux or metabolite levels .
Remember that lysozyme is encoded by the LYZ gene in humans and is closely related to α-lactalbumin in sequence and structure
准备方法
Synthetic Routes and Reaction Conditions
Lysozyme is typically extracted from natural sources rather than synthesized chemically. The most common source is hen egg white, from which lysozyme can be purified through crystallization and dialysis . The enzyme is a single-chain polypeptide of 129 amino acids, cross-linked with four disulfide bridges .
Industrial Production Methods
Industrial production of lysozyme involves the extraction from hen egg whites using solvent-free methods to ensure high purity and safety . The process includes steps such as homogenization, filtration, and crystallization to isolate and purify the enzyme .
化学反应分析
Types of Reactions
Lysozyme primarily undergoes hydrolysis reactions, specifically targeting the β(1→4) glycosidic bonds in peptidoglycan . This hydrolytic activity is crucial for its antimicrobial properties.
Common Reagents and Conditions
The enzyme is active over a broad pH range (6.0–9.0) and is inhibited by indole derivatives and surface-active agents such as sodium dodecyl sulfate . It is also inhibited by high concentrations of sodium chloride .
Major Products Formed
The primary product of lysozyme’s hydrolytic activity is the breakdown of peptidoglycan into smaller glycan fragments, leading to the lysis of bacterial cells .
相似化合物的比较
Lysozyme is part of the glycoside hydrolase family 22, which includes other enzymes such as α-lactalbumin . Similar compounds include:
Chitinase: Hydrolyzes glycosidic bonds in chitin, a component of fungal cell walls.
Lysostaphin: Specifically targets the cell walls of Staphylococcus bacteria.
Lysozyme is unique in its broad-spectrum antimicrobial activity and its presence in various bodily secretions, making it a crucial component of the innate immune system .
属性
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H159N37O23/c1-11-50(8)77(132-72(139)46-120-81(145)63(32-33-70(101)137)124-88(152)69-31-21-39-136(69)93(157)68(43-73(140)141)131-84(148)62(29-19-37-116-98(109)110)125-90(154)75(48(4)5)135-91(155)76(49(6)7)133-80(144)57(100)24-16-34-113-95(103)104)92(156)126-60(27-17-35-114-96(105)106)82(146)121-51(9)78(142)129-66(41-54-45-119-59-26-15-13-23-56(54)59)87(151)134-74(47(2)3)89(153)122-52(10)79(143)128-65(40-53-44-118-58-25-14-12-22-55(53)58)85(149)123-61(28-18-36-115-97(107)108)83(147)130-67(42-71(102)138)86(150)127-64(94(158)159)30-20-38-117-99(111)112/h12-15,22-23,25-26,44-45,47-52,57,60-69,74-77,118-119H,11,16-21,24,27-43,46,100H2,1-10H3,(H2,101,137)(H2,102,138)(H,120,145)(H,121,146)(H,122,153)(H,123,149)(H,124,152)(H,125,154)(H,126,156)(H,127,150)(H,128,143)(H,129,142)(H,130,147)(H,131,148)(H,132,139)(H,133,144)(H,134,151)(H,135,155)(H,140,141)(H,158,159)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t50-,51-,52-,57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-,75-,76-,77-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCXKXFAOCLSRV-RYLVIXIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H159N37O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2235.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Odorless; [Aldon MSDS] | |
| Record name | Lysozyme | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15296 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9001-63-2 | |
| Record name | Lysozyme | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lysozyme | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


